5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid typically involves the protection of the azepane nitrogen with a tert-butoxycarbonyl group. One common method is the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are often employed to remove the Boc group.
Major Products Formed
Oxidation: N-oxides of the azepane ring.
Reduction: Free amine derivatives.
Substitution: Various substituted azepane derivatives depending on the reagents used.
Scientific Research Applications
5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and materials
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid depends on its specific application. In drug development, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrazine-2-carboxylic acid: Used as a rigid linker in PROTAC development.
5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid: Another Boc-protected nitrogen heterocycle.
Uniqueness
5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to other Boc-protected compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and complex organic molecules .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)8-4-5-9(10(14)15)13-7-6-8/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
SAARJRWQWGOTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(NCC1)C(=O)O |
Origin of Product |
United States |
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